3-(Piperidin-1-yl)pyrazin-2-amine
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Overview
Description
3-(Piperidin-1-yl)pyrazin-2-amine is a heterocyclic compound that features both piperidine and pyrazine moieties Piperidine is a six-membered ring containing one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms at positions 1 and 4
Mechanism of Action
Target of Action
3-(Piperidin-1-yl)pyrazin-2-amine is a derivative of piperidine, which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to this compound, have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
It is known that piperidine derivatives can interact with their targets and cause significant changes . For instance, the 2-amino-4-(1-piperidine) pyridine derivatives were designed to inhibit ALK and ROS1, which are clinically resistant to Crizotinib .
Biochemical Pathways
Piperidine derivatives are known to regulate several signaling pathways that are fundamental to tumorigenesis .
Pharmacokinetics
has been involved in the research of similar compounds , suggesting that these properties are being studied.
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)pyrazin-2-amine typically involves the nucleophilic substitution reaction of pyrazine derivatives with piperidine. One common method includes the reaction of 2-chloropyrazine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidin-1-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and bases like potassium carbonate, sodium hydride.
Major Products Formed:
Oxidation: N-oxides of the pyrazine ring.
Reduction: Reduced derivatives of the piperidine or pyrazine rings.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
3-(Piperidin-1-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperidine itself, N-methylpiperidine, and N-phenylpiperidine.
Pyrazine derivatives: Compounds such as 2-aminopyrazine, 2-chloropyrazine, and 2,3-dimethylpyrazine.
Uniqueness: 3-(Piperidin-1-yl)pyrazin-2-amine is unique due to the combination of both piperidine and pyrazine moieties in a single molecule. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various research fields .
Properties
IUPAC Name |
3-piperidin-1-ylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-9(12-5-4-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTXVNPYJYRTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670299 |
Source
|
Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117719-15-0 |
Source
|
Record name | 3-(Piperidin-1-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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